3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H28N6O2S and its molecular weight is 428.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin, which share a structural similarity with the compound , exhibit significant antimicrobial and antifungal properties. For instance, novel 1H-1,4-diazepines containing the pyrazolopyrimidinone moiety have been synthesized and assessed for their antimicrobial, antifungal, and anthelmintic activities, demonstrating promising results (R. Kumar & Y. Joshi, 2009). Furthermore, pyrazolo[3,4-d]pyrimidin derivatives have been prepared and shown significant antibacterial and antifungal activity, underscoring the potential of these compounds in addressing microbial resistance (C. N. Khobragade et al., 2010).
Cytotoxic Activity
The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has led to compounds that were investigated for their cytotoxicity against several human cancer cell lines. These compounds showed promising cytotoxic activities, indicating potential applications in cancer therapy (Ashraf S. Hassan et al., 2015). Another study on novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-D]pyrimidin-4-one derivatives for herbicidal activity revealed compounds with remarkable inhibition activity against specific plants, suggesting their use in agricultural pest management (Jin Luo et al., 2019).
Structural Refinement for Receptor-Ligand Recognition
Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives aimed at improving receptor-ligand recognition has led to potent and selective antagonists for human A3 adenosine receptor. This refinement process has yielded compounds with high affinity and selectivity, opening avenues for targeted therapeutic applications (L. Squarcialupi et al., 2016).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-4-11-23-19-17-14-24-27(20(17)26-21(25-19)30-3)13-12-22-18(28)10-7-15-5-8-16(29-2)9-6-15/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMDHJSILXKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.